![molecular formula C29H20N4O3 B5156796 2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 5796-54-3](/img/structure/B5156796.png)
2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has been synthesized for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying biological processes and as a potential therapeutic agent. In
Mechanism of Action
The exact mechanism of action of 2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it is believed to interact with certain enzymes and receptors in the body, leading to changes in cellular signaling pathways. This compound has been shown to have both agonist and antagonist effects on various receptors, depending on the specific receptor and cellular context.
Biochemical and Physiological Effects:
2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. Additionally, this compound has been shown to modulate the activity of certain receptors, including adenosine receptors and dopamine receptors. These effects can lead to changes in cellular signaling pathways and physiological responses.
Advantages and Limitations for Lab Experiments
One advantage of using 2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to selectively target specific pathways and study their effects. Additionally, this compound has shown promise in various applications, including as a tool for studying biological processes and as a potential therapeutic agent.
One limitation of using this compound in lab experiments is its potential toxicity. As with any chemical compound, it is important to use appropriate safety precautions when handling and working with this compound. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research involving 2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. One area of interest is the development of more selective compounds that target specific enzymes and receptors. Additionally, this compound has shown promise in various therapeutic applications, including as an anti-cancer agent and as a treatment for neurological disorders. Future research could focus on optimizing the therapeutic potential of this compound and developing new treatments based on its mechanism of action. Finally, this compound could be used as a tool for studying biological processes, including cellular signaling pathways and the role of specific enzymes and receptors in disease processes.
Synthesis Methods
The synthesis of 2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves a multi-step process. The starting materials are benzylamine, 1-naphthylamine, 4-nitrobenzaldehyde, and ethyl acetoacetate. The reaction involves the condensation of these starting materials, followed by cyclization to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one ring. The final product is obtained through purification and isolation steps.
Scientific Research Applications
2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has shown potential as a tool for studying biological processes. It has been used to investigate the role of certain enzymes and receptors in various cellular pathways. Additionally, this compound has been studied for its potential therapeutic applications, including as an anti-cancer agent and as a treatment for neurological disorders.
properties
IUPAC Name |
2-benzyl-3-naphthalen-1-yl-5-(4-nitrophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N4O3/c34-27-18-25(21-13-15-22(16-14-21)33(35)36)30-29-28(24-12-6-10-20-9-4-5-11-23(20)24)26(31-32(27)29)17-19-7-2-1-3-8-19/h1-16,18,31H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMPJMWXKOKESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367539 |
Source
|
Record name | AC1M55BE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one | |
CAS RN |
5796-54-3 |
Source
|
Record name | AC1M55BE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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